NA-1-157

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C17H25N3O5S |

|---|---|

分子量 |

383.5 g/mol |

IUPAC 名称 |

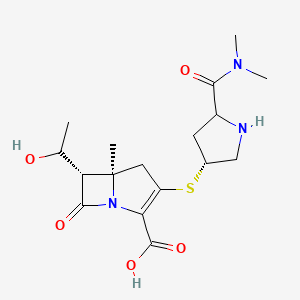

(5R,6S)-3-[(3R)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-5-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C17H25N3O5S/c1-8(21)12-15(23)20-13(16(24)25)11(6-17(12,20)2)26-9-5-10(18-7-9)14(22)19(3)4/h8-10,12,18,21H,5-7H2,1-4H3,(H,24,25)/t8?,9-,10?,12+,17-/m1/s1 |

InChI 键 |

CYMVFORNUGXMQG-POWCRRMQSA-N |

手性 SMILES |

CC([C@H]1C(=O)N2[C@@]1(CC(=C2C(=O)O)S[C@@H]3CC(NC3)C(=O)N(C)C)C)O |

规范 SMILES |

CC(C1C(=O)N2C1(CC(=C2C(=O)O)SC3CC(NC3)C(=O)N(C)C)C)O |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of NA-1-157: A Technical Guide to its Action Against Carbapenemases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Gram-negative bacteria poses a significant threat to global health. A primary driver of this resistance is the production of carbapenemases, enzymes that inactivate carbapenem antibiotics. NA-1-157, a novel C5α-methyl-substituted carbapenem, has emerged as a promising agent that circumvents this resistance mechanism. This technical guide provides an in-depth analysis of the mechanism of action of this compound against key carbapenemases, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism of Action: A Dual Strategy of Impaired Acylation and Severely Hindered Deacylation

This compound's efficacy against carbapenemase-producing bacteria stems from its unique structural modification: a methyl group at the C5α position of the carbapenem scaffold. This modification fundamentally alters its interaction with the active site of serine-β-lactamases, particularly class A and D carbapenemases. The primary mechanism of inhibition is a dual-pronged attack on the catalytic cycle of these enzymes.

Firstly, the C5α-methyl group introduces steric hindrance within the enzyme's active site. This clash disrupts the optimal positioning of this compound for the initial acylation step, where the catalytic serine residue attacks the β-lactam ring. This leads to a significantly slower rate of acylation compared to traditional carbapenems like meropenem and imipenem.[1]

Secondly, and more critically, for the fraction of the enzyme that does become acylated, the subsequent deacylation step is severely impaired. Molecular dynamics simulations and structural studies have revealed that the C5α-methyl group restricts the rotation of the 6α-hydroxyethyl group of the bound this compound.[2] This restricted movement prevents a crucial water molecule from accessing the scissile bond of the acyl-enzyme intermediate, a necessary step for hydrolysis and enzyme regeneration.[3][4] This leads to a dramatically decreased deacylation rate, effectively trapping the enzyme in an inactive state. The residence time of this compound on some carbapenemases can extend from hours to days, rendering the enzyme non-functional.[2][5]

In the case of OXA-23, inhibition is further enhanced by the partial decarboxylation of the catalytic lysine residue upon the formation of the acyl-enzyme intermediate.[3][4] This modification further destabilizes the active site and contributes to the potent inhibition.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potential of this compound has been quantified against several clinically relevant carbapenemases. The following tables summarize the key microbiological and kinetic data.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparators

| Organism/Enzyme | This compound (µg/mL) | Meropenem (µg/mL) | Imipenem (µg/mL) |

| A. baumannii producing OXA-23 | 2-4 | 16-128 | 16-128 |

| A. baumannii producing OXA-58 | 1-4 | - | - |

| A. baumannii producing OXA-143 | 8 | - | - |

| Bacteria producing OXA-48 type | 4- to 32-fold lower than meropenem | - | - |

| E. coli, K. pneumoniae, A. baumannii producing GES-5 | 4- to 16-fold lower than commercial carbapenems | - | - |

Data compiled from multiple sources.[2][3][4][6]

Table 2: Kinetic Parameters of this compound Inhibition

| Carbapenemase | Parameter | Value |

| OXA-23 | Deacylation Rate Decrease (vs. Meropenem) | >2,000-fold |

| Ki | 0.59 ± 0.02 µM | |

| OXA-48 | Acylation Rate Decrease (vs. commercial carbapenems) | 10,000- to 36,000-fold slower |

| Catalytic Efficiency (vs. Imipenem/Meropenem) | 30- to 50-fold lower | |

| GES-5 | Inactivation Efficiency (kinact/KI) | (2.9 ± 0.9) × 105 M-1s-1 |

| Deacylation Rate (k3) | (2.4 ± 0.3) × 10-7 s-1 | |

| Residence Time | 48 ± 6 days |

Data compiled from multiple sources.[1][2][4][5]

Experimental Protocols: Methodologies for Assessing this compound's Mechanism

The following sections outline the key experimental protocols used to elucidate the mechanism of action of this compound.

Antibiotic Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains producing carbapenemases.

-

Methodology:

-

Bacterial strains are grown in Mueller-Hinton II broth.

-

A final inoculum of 5 × 105 CFU/mL is used.

-

Serial twofold dilutions of this compound and comparator antibiotics (e.g., meropenem, imipenem) are prepared in 96-well microtiter plates.

-

The bacterial inoculum is added to each well.

-

Plates are incubated at 37°C for 16–20 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Enzyme Kinetics

-

Objective: To determine the kinetic parameters of the interaction between this compound and purified carbapenemases.

-

Methodology:

-

Steady-State Kinetics:

-

The hydrolysis of a chromogenic substrate (e.g., nitrocefin or imipenem) by the carbapenemase is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 298 nm for imipenem).

-

The reaction is initiated by the addition of the enzyme to a solution containing the substrate and varying concentrations of this compound.

-

Initial velocities are measured and fitted to the Michaelis-Menten equation to determine kinetic parameters such as Km and kcat.

-

-

Pre-Steady-State Kinetics (Stopped-Flow Spectroscopy):

-

Rapid kinetic measurements are performed to dissect the individual steps of the catalytic cycle (acylation and deacylation).

-

The enzyme and this compound are rapidly mixed, and the reaction is monitored over a short timescale (milliseconds to seconds).

-

The rates of acylation (k2) and deacylation (k3) are determined by fitting the kinetic traces to appropriate equations.

-

-

Competition Assays:

-

The enzyme is incubated with varying concentrations of this compound.

-

The remaining enzyme activity is measured by adding a reporter substrate (e.g., nitrocefin).

-

The rate of inactivation is determined to calculate the inactivation efficiency (kinact/KI).

-

-

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of the carbapenemase in complex with this compound to visualize the molecular interactions.

-

Methodology:

-

The carbapenemase is purified to homogeneity.

-

Crystals of the enzyme are grown using vapor diffusion methods.

-

The crystals are soaked with a solution of this compound to form the acyl-enzyme complex.

-

X-ray diffraction data are collected from the crystals using a synchrotron radiation source.

-

The structure is solved by molecular replacement and refined to high resolution (e.g., 1.75 Å for OXA-48).[3]

-

Molecular Dynamics (MD) Simulations

-

Objective: To simulate the dynamic behavior of the this compound-carbapenemase complex to understand the impact of the C5α-methyl group on conformational changes and water accessibility.

-

Methodology:

-

The crystal structure of the acyl-enzyme complex serves as the starting point for the simulation.

-

The complex is placed in a simulated aqueous environment.

-

The system is subjected to energy minimization and equilibration.

-

Production simulations are run for an extended period (e.g., 200 ns) to observe the dynamic movements of the inhibitor and key active site residues.

-

Trajectories are analyzed to measure distances, fluctuations, and hydrogen bonding patterns.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Restricted Rotational Flexibility of the C5α-Methyl-Substituted Carbapenem this compound Leads to Potent Inhibition of the GES-5 Carbapenemase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The C5α-Methyl-Substituted Carbapenem this compound Exhibits Potent Activity against Klebsiella spp. Isolates Producing OXA-48-Type Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual mechanism of the OXA-23 carbapenemase inhibition by the carbapenem this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to NA-1-157: A Novel Carbapenemase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel C5α-methyl-substituted carbapenem, NA-1-157. This document details its chemical structure, summarizes its potent activity against key carbapenemase-producing bacteria, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action.

Chemical Structure of this compound

This compound is a synthetic carbapenem antibiotic characterized by a unique C5α-methyl substitution on its core bicyclic ring structure. The bicyclic core is structurally similar to that of imipenem, with the notable addition of this methyl group. The side chain attached to the exocyclic sulfur atom at the C2 position is identical to that of meropenem. This distinct structural modification is central to its mechanism of action and its enhanced stability against certain β-lactamases.

Quantitative Data on Biological Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains expressing different carbapenemases, as well as the kinetic parameters of its interaction with these enzymes.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparators

| Bacterial Strain | Carbapenemase | This compound MIC (µg/mL) | Meropenem MIC (µg/mL) | Imipenem MIC (µg/mL) |

| Acinetobacter baumannii | OXA-23 | 2–4 | 16–128 | 16–64 |

| Escherichia coli | GES-5 | Reduced 4–16 fold vs. comparators | - | - |

| Klebsiella pneumoniae | GES-5 | Reduced 4–16 fold vs. comparators | - | - |

| Acinetobacter baumannii | GES-5 | 2 | 32 | 16 |

| Klebsiella spp. | OXA-48 type | Reduced 4–32 fold vs. meropenem | - | - |

Table 2: Kinetic Parameters of Carbapenemase Inhibition by this compound

| Carbapenemase | Parameter | Value | Comparison to Meropenem |

| OXA-23 | Deacylation Rate | >2,000-fold decrease | Significantly slower |

| OXA-48 | Catalytic Efficiency | 30- to 50-fold lower | Less efficient substrate |

| OXA-48 | Acylation Rate | 10,000- to 36,000-fold slower | Severely impaired acylation |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A suspension of the bacterial strain is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Antimicrobial Agent Dilutions: A series of two-fold serial dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Enzyme Kinetic Studies

The kinetic parameters of carbapenemase inhibition by this compound are determined by monitoring the hydrolysis of a chromogenic substrate in the presence and absence of the inhibitor.

-

Enzyme and Substrate Preparation: The carbapenemase enzyme is purified to homogeneity. A suitable chromogenic β-lactam substrate (e.g., nitrocefin or CENTA) is prepared at various concentrations in a suitable buffer (e.g., phosphate buffer).

-

Initial Velocity Measurements: The initial rates of substrate hydrolysis are measured by monitoring the change in absorbance at a specific wavelength over time using a spectrophotometer. The assay is performed by adding a small amount of the enzyme to the substrate solution and immediately recording the absorbance.

-

Determination of Km and Vmax: The initial velocity data at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).

-

Inhibition Assays: To determine the inhibitory mechanism and the inhibition constants (Ki), the initial velocity experiments are repeated in the presence of various concentrations of this compound.

-

Data Analysis: The data are analyzed using graphical methods (e.g., Lineweaver-Burk or Dixon plots) and non-linear regression analysis to determine the type of inhibition and the inhibition constants. For time-dependent inhibitors, the acylation and deacylation rates are determined by monitoring the reaction progress over a longer period.

Mechanism of Action and Signaling Pathway

This compound acts as a potent inhibitor of class D and class A carbapenemases. Its mechanism of action involves a two-step process: initial binding to the active site of the enzyme followed by the formation of a stable acyl-enzyme intermediate. The C5α-methyl group of this compound introduces steric hindrance within the enzyme's active site, which significantly impairs the deacylation step, effectively trapping the enzyme in an inactive state. This leads to a significant reduction in the hydrolysis of carbapenem antibiotics, thereby restoring their efficacy.

Caption: Mechanism of action of this compound in inhibiting carbapenemase activity.

Caption: Workflow for determining MIC and enzyme kinetic parameters of this compound.

NA-1-157 as a potent inhibitor of GES-5 carbapenemase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence and spread of carbapenem-resistant Gram-negative bacteria, largely driven by the production of carbapenemase enzymes, poses a significant threat to global health.[1][2][3] Carbapenems are often the last line of defense against multidrug-resistant infections, and their compromised efficacy necessitates the urgent development of new antimicrobial agents and enzyme inhibitors.[1][2][3] This technical guide focuses on NA-1-157, a novel C5α-methyl-substituted carbapenem, and its potent inhibitory activity against GES-5, a clinically relevant class A carbapenemase.[4][5]

Introduction to this compound and its Significance

This compound is a unique carbapenem derivative characterized by a methyl group at the C5α position, a structural modification absent in commercially available carbapenems.[4][5] This modification transforms the compound from a substrate to a potent inhibitor of the GES-5 carbapenemase.[4] Research has demonstrated that this compound exhibits significant activity against bacteria producing GES-5 and acts synergistically with other carbapenems, such as meropenem, highlighting its potential as a valuable component in combination therapies.[1][2][4]

Quantitative Analysis of Inhibitory Potency

The inhibitory effect of this compound against GES-5 has been quantified through various microbiological and biochemical assays. The data presented below summarizes the key findings, offering a comparative perspective on its efficacy.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | Carbapenemase | This compound MIC Reduction Factor* |

| Escherichia coli | GES-5 | 4–16 fold |

| Klebsiella pneumoniae | GES-5 | 4–16 fold |

| Acinetobacter baumannii | GES-5 | 4–16 fold |

*Compared to commercial carbapenems. MICs for this compound reached clinically sensitive breakpoints.[1][4][5]

Table 2: Kinetic Parameters of GES-5 Inhibition by this compound

| Parameter | Value | Significance |

| Inactivation Efficiency (kinact/KI) | (2.9 ± 0.9) x 105 M-1s-1 | High efficiency of enzyme inactivation.[1][2][3][4] |

| Maximum Rate of Inactivation (kthis compound) | 4.1 ± 0.8 s-1 | Rapid inactivation of the enzyme on a fast timescale.[4] |

| Deacylation Rate (k3) | (2.4 ± 0.3) x 10-7 s-1 | Extremely slow release of the inhibitor from the enzyme.[1][2][4][5] |

| Residence Time | 48 ± 6 days | Prolonged duration of enzyme inhibition.[1][2][4][5] |

Mechanism of Action: Irreversible Inhibition

The interaction between this compound and GES-5 is a complex, multi-step process that ultimately leads to potent and long-lasting inhibition of the enzyme.

Acylation Process

The acylation of GES-5 by this compound is a biphasic process.[1][2][4][5] An initial, rapid phase occurs within seconds, leading to the formation of a covalent acyl-enzyme intermediate with approximately half of the available enzyme.[4] This is followed by a much slower phase, lasting several hours, which is thought to proceed through a reversible tetrahedral intermediate.[1][2][4][5]

Restricted Rotational Flexibility and Slow Deacylation

The key to this compound's potent inhibitory activity lies in its unique C5α-methyl group.[1][2][4] Molecular dynamics simulations have revealed that this methyl group sterically hinders the rotation of the 6α-hydroxyethyl group of the bound inhibitor.[1][2][4] This restricted flexibility prevents the entry of a deacylating water molecule into the active site, which is necessary to hydrolyze the acyl-enzyme intermediate.[1][2][4] The result is an extremely slow deacylation rate, leading to a remarkably long residence time of the inhibitor on the enzyme.[1][2][4][5] This effectively renders the inhibition irreversible.[1][2][4]

Caption: Mechanism of GES-5 inhibition by this compound.

Experimental Protocols

The following section outlines the general methodologies employed in the characterization of this compound as a GES-5 inhibitor.

Minimum Inhibitory Concentration (MIC) Determination

MICs are determined to assess the whole-cell activity of the compound. This is typically performed using broth microdilution methods following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains: Clinical isolates of E. coli, K. pneumoniae, and A. baumannii expressing the GES-5 carbapenemase are used.

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: this compound and comparator carbapenems are serially diluted in the broth within a 96-well microtiter plate.

-

Incubation: The prepared bacterial inoculum is added to each well, and the plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Kinetics

Kinetic studies are crucial for elucidating the mechanism of inhibition and quantifying the inhibitor's potency.

-

Enzyme Purification: Recombinant GES-5 carbapenemase is expressed and purified to homogeneity.

-

Competition Assays: To determine the inactivation efficiency, a competition experiment is performed using a chromogenic substrate like nitrocefin. The rate of nitrocefin hydrolysis by GES-5 is measured in the presence of varying concentrations of this compound.

-

Single-Turnover Kinetics: To study the acylation process, single-turnover kinetics are monitored. This involves rapidly mixing the enzyme with a stoichiometric or greater amount of this compound and observing the formation of the acyl-enzyme intermediate, often using techniques like stopped-flow spectroscopy.

-

Deacylation Rate Measurement: The rate of deacylation is determined by monitoring the return of enzymatic activity over an extended period after the formation of the acyl-enzyme complex. This can be achieved by removing the excess inhibitor and periodically assaying for activity.

Mass Spectrometry

Electrospray ionization-liquid chromatography/mass spectrometry (ESI-LC/MS) is used to confirm the formation of the covalent acyl-enzyme intermediate.

-

Reaction: Purified GES-5 is incubated with this compound for a sufficient time to allow for acylation.

-

Sample Preparation: The reaction mixture is desalted and prepared for MS analysis.

-

Analysis: The mass of the intact protein is measured. An increase in mass corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a promising development in the fight against carbapenem-resistant bacteria. Its potent, irreversible inhibition of the GES-5 carbapenemase, driven by a unique structural feature, makes it a strong candidate for further preclinical and clinical development.[1][2][4] Future research should focus on expanding the microbiological evaluation against a broader range of carbapenemase-producing isolates, assessing its in vivo efficacy in animal models of infection, and exploring its potential in combination with other antibiotics to combat multidrug-resistant pathogens. The novel mechanism of action also provides a valuable template for the design of next-generation carbapenemase inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. Restricted Rotational Flexibility of the C5α-Methyl-Substituted Carbapenem this compound Leads to Potent Inhibition of the GES-5 Carbapenemase (Journal Article) | OSTI.GOV [osti.gov]

- 4. Restricted Rotational Flexibility of the C5α-Methyl-Substituted Carbapenem this compound Leads to Potent Inhibition of the GES-5 Carbapenemase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

The Dual-Pronged Attack of NA-1-157 on the Carbapenemase OXA-23: A Technical Guide

For Immediate Release

A comprehensive analysis of the novel carbapenem NA-1-157 reveals a unique dual mechanism of inhibition against OXA-23, a prevalent and clinically significant carbapenemase in Acinetobacter baumannii. This technical guide provides an in-depth exploration of the molecular interactions, kinetic data, and experimental methodologies that define this promising inhibitory action, offering valuable insights for researchers, scientists, and professionals in drug development.

Carbapenem-resistant A. baumannii poses a significant threat to global health, largely due to the production of class D carbapenemases like OXA-23, which inactivate last-resort carbapenem antibiotics.[1][2][3][4] The atypically modified carbapenem, this compound, demonstrates a potent ability to overcome this resistance. Structural and kinetic studies have elucidated that the presence of a C5α-methyl group in this compound is central to its inhibitory prowess, leading to a profound decrease in the deacylation rate of the enzyme.[1][2]

The inhibitory action of this compound is twofold. Firstly, it physically obstructs the deacylating water molecule from accessing the scissile bond within the enzyme's active site. Secondly, it induces the partial decarboxylation of the catalytic lysine residue, a critical component of the enzyme's hydrolytic machinery.[1][2] This combined effect results in a significantly prolonged residence time of this compound within the OXA-23 active site, effectively rendering the enzyme inactive.

Quantitative Analysis of Inhibitory Activity

The efficacy of this compound has been quantified through various in vitro experiments, demonstrating a significant improvement in activity against OXA-23-producing strains compared to conventional carbapenems.

Table 1: Minimum Inhibitory Concentrations (MICs) of β-Lactams against A. baumannii Strains Producing OXA-Carbapenemases

| Carbapenemase | This compound (µg/mL) | Meropenem (µg/mL) | Imipenem (µg/mL) |

| OXA-23 | 2–4 | 32–128 | 16–64 |

| OXA-58 | 2 | 8 | 8 |

Data sourced from studies on multidrug-resistant clinical isolates.[5][6]

Table 2: Kinetic Parameters of OXA-23 Interaction with Carbapenems

| Parameter | This compound | Meropenem |

| k3 (s-1) | (5.5 ± 0.3) × 10-5 | - |

| Residence Time (min) | 303 ± 17 | ~0.14 |

| Fold-Increase in Residence Time | ~2180-fold longer than meropenem | - |

| kthis compound/KI (M-1s-1) | (1.1 ± 0.1) × 104 | - |

These parameters highlight the significantly impaired deacylation of this compound by OXA-23.[6]

Experimental Protocols

The characterization of this compound's interaction with OXA-23 involved a combination of microbiological, biochemical, and biophysical techniques.

Antibiotic Susceptibility Testing

Minimal Inhibitory Concentrations (MICs) were determined for this compound and comparator carbapenems against a panel of multidrug-resistant A. baumannii clinical isolates expressing various carbapenemases.[6] These assays were conducted following the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[7] Bacterial strains were grown in Mueller-Hinton II broth to a final inoculum of 5 × 105 CFU/mL and incubated with serial dilutions of the antibiotics at 37°C for 16–20 hours.[7] The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.[7][8]

Enzyme Kinetics

To dissect the mechanism of inhibition, steady-state kinetic parameters were determined. The interaction of this compound with purified OXA-23 was monitored, revealing that the compound acts as an inhibitor with a severely compromised deacylation rate.[1] A jump dilution experiment was performed to measure the slow rate of enzyme activity recovery, which allowed for the calculation of the deacylation rate constant (k3) and the inhibitor's residence time.[6]

X-ray Crystallography

To visualize the structural basis of inhibition, the crystal structures of apo-OXA-23 and its complexes with this compound and meropenem were determined.[3] Apo-OXA-23 crystals were soaked in solutions containing the respective carbapenems.[5] Time-resolved experiments were conducted by soaking the crystals for varying durations (3, 4, 6, and 10 minutes) with this compound to capture the formation of the acyl-enzyme intermediate.[5] Diffraction data were collected, processed, and the structures were solved by molecular replacement.[5]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key pathways and experimental logic in understanding the dual inhibition mechanism of this compound.

Caption: The inhibitory pathway of this compound against OXA-23.

Caption: The experimental workflow for characterizing this compound.

Caption: Logical comparison of this compound and Meropenem interaction with OXA-23.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Dual mechanism of the OXA-23 carbapenemase inhibition by the carbapenem this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. login.medscape.com [login.medscape.com]

- 5. researchgate.net [researchgate.net]

- 6. Dual mechanism of the OXA-23 carbapenemase inhibition by the carbapenem this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis for Carbapenemase Activity of the OXA-23 β-Lactamase from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

The Decisive Role of the C5α-Methyl Group in the Function of NA-1-157, a Novel Carbapenemase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant bacteria poses a significant threat to global health. The primary mechanism of resistance is the production of carbapenemases, enzymes that hydrolyze and inactivate carbapenem antibiotics. NA-1-157 is a novel carbapenem derivative that demonstrates potent inhibitory activity against a range of clinically important carbapenemases. A key structural feature of this compound is the presence of a methyl group at the C5α position, a modification absent in clinically used carbapenems like meropenem and imipenem. This technical guide delves into the critical function of this C5α-methyl group, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular interactions and experimental workflows.

The C5α-Methyl Group: A Lynchpin for Carbapenemase Inhibition

The seemingly minor addition of a methyl group at the C5α position profoundly alters the interaction of this compound with different carbapenemases, transforming it from a substrate into a potent inhibitor. The inhibitory mechanism, however, is not uniform and is highly dependent on the specific carbapenemase, highlighting a nuanced structure-activity relationship.

Mechanism of Action Against Different Carbapenemases

GES-5 (Class A Carbapenemase): In the case of GES-5, the C5α-methyl group of this compound introduces a steric hindrance that restricts the rotational flexibility of the 6α-hydroxyethyl group. This restriction prevents the proper positioning of a deacylating water molecule, which is essential for the hydrolysis of the acyl-enzyme intermediate.[1][2] Consequently, the deacylation process is extremely slow, leading to a long-lived, inactive enzyme-inhibitor complex.[1][2]

OXA-48 (Class D Carbapenemase): Against OXA-48, the C5α-methyl group creates steric clashes within the enzyme's active site.[3][4] This steric hindrance disrupts the optimal positioning and hydrogen-bonding network required for efficient acylation, the initial step in the catalytic mechanism. As a result, the rate of acylation is severely impaired, preventing the enzyme from effectively hydrolyzing the drug.[3][4]

OXA-58 (Class D Carbapenemase): The interaction of this compound with OXA-58 reveals another distinct mechanism. The presence of the C5α-methyl group leads to the progressive decarboxylation of a crucial catalytic lysine residue within the active site upon the formation of the acyl-enzyme intermediate.[5][6][7] This modification of the catalytic lysine severely impairs the deacylation step, effectively trapping the enzyme in an inactive state.[5][6][7]

Quantitative Analysis of this compound's Efficacy

The potency of this compound as a carbapenemase inhibitor is evident in the quantitative data from various microbiological and kinetic studies. These data consistently demonstrate its superiority over traditional carbapenems in the presence of specific carbapenemases.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Carbapenems

| Organism | Carbapenemase | This compound (µg/mL) | Meropenem (µg/mL) | Imipenem (µg/mL) |

| Escherichia coli | GES-5 | 0.5 - 1 | 8 - 16 | 4 - 8 |

| Klebsiella pneumoniae | GES-5 | 1 - 2 | 16 - 32 | 8 - 16 |

| Acinetobacter baumannii | GES-5 | 2 | 32 | 16 |

| Klebsiella pneumoniae | OXA-48 | 0.25 - 2 | 8 - 64 | 4 - 32 |

| Acinetobacter baumannii | OXA-58 | 1 | 4 | 8 |

Data compiled from multiple sources.[1][3][7]

Table 2: Kinetic Parameters for the Interaction of this compound with Carbapenemases

| Carbapenemase | Parameter | This compound | Meropenem |

| GES-5 | k_inact/K_I (M⁻¹s⁻¹) | (2.9 ± 0.9) x 10⁵ | N/A (Substrate) |

| Deacylation rate (k₃) (s⁻¹) | (2.4 ± 0.3) x 10⁻⁷ | Rapidly Hydrolyzed | |

| OXA-48 | Acylation rate | 10,000- to 36,000-fold slower than comparators | N/A (Substrate) |

| OXA-58 | Deacylation rate | >2000-fold slower than meropenem | N/A (Substrate) |

Data compiled from multiple sources.[1][3][7]

Visualizing the Molecular Mechanisms and Experimental Workflows

To better understand the complex interactions and experimental processes involved in the study of this compound, the following diagrams have been generated using the DOT language.

Signaling Pathway Diagrams

Caption: Mechanisms of this compound inhibition against different carbapenemases.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating a novel carbapenemase inhibitor.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Antimicrobial Susceptibility Testing (MIC Determination)

Minimum Inhibitory Concentrations (MICs) are typically determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial Strains and Growth Conditions: Clinically relevant bacterial strains expressing the carbapenemase of interest are grown overnight on appropriate agar plates.

-

Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a saline solution to match the turbidity of a 0.5 McFarland standard, which is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution: this compound and comparator antibiotics are serially diluted in CAMHB in 96-well microtiter plates.

-

Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Enzyme Kinetic Assays

Kinetic parameters are determined using spectrophotometric assays to monitor the hydrolysis of the β-lactam ring.

-

Enzyme Purification: Carbapenemases are expressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Steady-State Kinetics: The hydrolysis of a chromogenic substrate (e.g., nitrocefin) or a carbapenem is monitored by measuring the change in absorbance at a specific wavelength. Reactions are performed in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0) at a constant temperature.

-

Pre-Steady-State Kinetics (Stopped-Flow): To measure rapid acylation and deacylation rates, a stopped-flow spectrophotometer is used. The enzyme and substrate are rapidly mixed, and the reaction is monitored in the millisecond to second timeframe.

-

Competition Assays: The inhibitory potency of this compound is often assessed in competition with a reporter substrate. The rate of hydrolysis of the reporter substrate is measured in the presence of varying concentrations of this compound to determine the inhibition constants (Kᵢ) and inactivation rates (kᵢₙₐ꜀ₜ).

X-ray Crystallography

High-resolution crystal structures provide a static snapshot of the enzyme-inhibitor complex, revealing key atomic interactions.

-

Crystallization: The purified carbapenemase is crystallized, often in the presence of this compound, using vapor diffusion or other crystallization techniques.

-

Data Collection: The crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a sensitive detector.

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure of the protein-inhibitor complex is then built into the electron density and refined to obtain a final, high-resolution atomic model.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the enzyme-inhibitor interactions, complementing the static picture from crystallography.

-

System Setup: The crystal structure of the enzyme-inhibitor complex is used as the starting point. The complex is solvated in a box of water molecules with appropriate ions to mimic physiological conditions.

-

Force Field: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic forces.

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: Long-timescale simulations (nanoseconds to microseconds) are performed to observe the dynamic behavior of the complex.

-

Analysis: The trajectories are analyzed to understand the conformational changes, key interactions, and the influence of the C5α-methyl group on the overall dynamics of the system.

Conclusion

The C5α-methyl group of this compound is a critical structural modification that confers potent and diverse inhibitory activity against a range of carbapenemases. By employing a multi-faceted approach encompassing microbiology, enzyme kinetics, structural biology, and computational modeling, researchers have elucidated the distinct mechanisms by which this methyl group overcomes carbapenem resistance. This in-depth understanding of the structure-function relationship of this compound provides a strong foundation for the rational design of next-generation carbapenemase inhibitors to combat the growing threat of antibiotic resistance.

References

- 1. Restricted Rotational Flexibility of the C5α-Methyl-Substituted Carbapenem this compound Leads to Potent Inhibition of the GES-5 Carbapenemase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The C5α-Methyl-Substituted Carbapenem this compound Exhibits Potent Activity against Klebsiella spp. Isolates Producing OXA-48-Type Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Decarboxylation of the Catalytic Lysine Residue by the C5α-Methyl-Substituted Carbapenem NA-1–157 Leads to Potent Inhibition of the OXA-58 Carbapenemase - PMC [pmc.ncbi.nlm.nih.gov]

NA-1-157: A Promising Carbapenem with Potent Activity Against OXA-48-Type Carbapenemases

A Technical Guide for Researchers and Drug Development Professionals

The rise of carbapenem-resistant Enterobacterales (CRE) producing OXA-48-type carbapenemases represents a significant global health threat, diminishing the efficacy of last-resort carbapenem antibiotics. In this challenging landscape, the novel C5α-methyl-substituted carbapenem, NA-1-157, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the activity, mechanism of action, and experimental evaluation of this compound against these problematic pathogens.

In Vitro Activity of this compound

This compound demonstrates potent in vitro activity against bacterial strains producing OXA-48-type carbapenemases. Its unique structural modification, a methyl group at the C5α position, renders it a poor substrate for these enzymes, leading to significantly lower minimum inhibitory concentrations (MICs) compared to conventional carbapenems.

Minimum Inhibitory Concentrations (MICs)

Studies have shown that this compound exhibits significantly lower MICs against isogenic Acinetobacter baumannii strains expressing OXA-48, as well as against clinical isolates of Klebsiella pneumoniae producing various OXA-48-type enzymes.[1][2][3][4] The MIC of this compound was found to be up to 32-fold lower than that of meropenem, imipenem, and doripenem against an A. baumannii strain expressing OXA-48.[1][3] Notably, the presence of OXA-48 did not increase the MIC of this compound, indicating its stability against hydrolysis by this enzyme.[1]

Table 1: MICs of Carbapenems against A. baumannii CIP 70.10 with and without OXA-48

| Antibiotic | MIC (μg/mL) without OXA-48 | MIC (μg/mL) with OXA-48 | Fold Change |

| This compound | 0.5 | 0.5 | 1 |

| Meropenem | 0.5 | 16 | 32 |

| Imipenem | 1 | >32 | >32 |

| Doripenem | 0.25 | 8 | 32 |

Data sourced from Smith et al., ACS Infectious Diseases, 2023.[1]

Potentiation of Commercial Carbapenems

This compound not only displays intrinsic activity but also potentiates the activity of commercial carbapenems when used in combination.[1][2][4] Target potentiation concentrations (TPCs) ranging from 0.125 to 2 μg/mL have been observed.[2][4] This synergistic effect suggests a dual benefit of this compound in a clinical setting.

Mechanism of Action: Inhibition of OXA-48

The efficacy of this compound against OXA-48-producing bacteria stems from its ability to resist hydrolysis by the enzyme. This resistance is a consequence of a severely impaired acylation process.

Kinetic Parameters

Kinetic studies reveal that this compound is a poor substrate for OXA-48, with a catalytic efficiency (kcat/Km) 30- to 50-fold lower than that of imipenem and meropenem.[1][2][4] The turnover rate (kcat) of this compound by OXA-48 is markedly slower, being 18- and 740-fold lower than that of meropenem and imipenem, respectively.[1]

Table 2: Steady-State Kinetic Parameters for Hydrolysis of Carbapenems by OXA-48

| Carbapenem | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |

| This compound | 0.004 | ≤1 | 4.0 x 10³ |

| Meropenem | 0.07 | 1.1 | 6.4 x 10⁴ |

| Imipenem | 2.96 | 6.5 | 4.6 x 10⁵ |

Data sourced from Smith et al., ACS Infectious Diseases, 2023.[1]

The most striking finding is the dramatically reduced acylation rate of OXA-48 by this compound, which is 10,000- to 36,000-fold slower than that of commercial carbapenems.[1][2][3][4][5] This slow acylation effectively renders this compound an inhibitor of OXA-48 from a clinical perspective, as the time to hydrolysis far exceeds bacterial doubling time.[1]

Structural Basis of Inhibition

Docking, molecular dynamics simulations, and structural studies have elucidated the molecular basis for the impaired acylation.[1][2][3][4] The C5α-methyl group of this compound creates steric clashes within the active site of the OXA-48 enzyme.[1][2][3][4] These steric hindrances lead to an altered positioning and hydrogen-bonding pattern of this compound within the active site, which are incompatible with efficient acylation by the catalytic serine residue (Ser70).[1][2][3][4]

Caption: Mechanism of this compound's resistance to OXA-48 hydrolysis.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's activity against OXA-48-type carbapenemases.

Minimum Inhibitory Concentration (MIC) Determination

MICs are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Kinetics

Steady-state kinetic parameters for the hydrolysis of carbapenems by purified OXA-48 enzyme are determined spectrophotometrically by monitoring the decrease in absorbance of the carbapenem substrate at its specific wavelength.

Caption: Experimental workflow for determining enzyme kinetic parameters.

Structural Studies

The structural basis of this compound's interaction with OXA-48 is investigated through X-ray crystallography of the enzyme-inhibitor complex.

Caption: Workflow for the structural analysis of the OXA-48-NA-1-157 complex.

Conclusion

This compound represents a significant advancement in the development of novel carbapenems to combat the growing threat of OXA-48-producing Enterobacterales. Its unique C5α-methyl substitution confers potent activity and resistance to enzymatic degradation, making it a promising candidate for further preclinical and clinical development. The detailed understanding of its mechanism of action provides a strong foundation for the rational design of next-generation carbapenem antibiotics.

References

- 1. The C5α-Methyl-Substituted Carbapenem this compound Exhibits Potent Activity against Klebsiella spp. Isolates Producing OXA-48-Type Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The C5α-Methyl-Substituted Carbapenem this compound Exhibits Potent Activity against Klebsiella spp. Isolates Producing OXA-48-Type Carbapenemases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Preliminary Studies on the Antibacterial Spectrum of NA-1-157: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the antibacterial spectrum of NA-1-157, a novel C5α-methyl-substituted carbapenem. The document details its activity against key carbapenem-resistant Gram-negative bacteria, outlines the experimental protocols used for its evaluation, and visualizes its mechanism of action and the experimental workflows.

Antibacterial Spectrum of this compound

This compound has demonstrated potent antibacterial activity, particularly against Gram-negative bacteria that produce carbapenem-hydrolyzing β-lactamases, a major mechanism of antibiotic resistance. The primary focus of preliminary studies has been on its efficacy against strains producing OXA-48-type and GES-5 carbapenemases.

Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] Studies have shown that this compound exhibits significantly lower MICs against carbapenemase-producing bacteria compared to commercially available carbapenems such as meropenem, imipenem, and doripenem.[2]

Table 1: In Vitro Activity of this compound and Comparators Against Acinetobacter baumannii CIP 70.10 Expressing OXA-48

| Antibiotic | MIC (µg/mL) |

| This compound | 2 |

| Meropenem | 64 |

| Imipenem | 64 |

| Doripenem | 64 |

Data sourced from a study evaluating this compound's activity against isogenic A. baumannii strains.[2]

Table 2: In Vitro Activity of this compound and Comparators Against Klebsiella pneumoniae and Escherichia coli Expressing GES-5

| Organism | Antibiotic | MIC (µg/mL) |

| K. pneumoniae ATCC 13883 | This compound | 0.5 |

| Meropenem | 2 | |

| E. coli JM83 | This compound | 0.5 |

| Meropenem | 2 |

Data sourced from a study on this compound's activity against Enterobacterales expressing GES-5.[3]

Synergistic Activity and Target Potentiation Concentration (TPC)

This compound not only shows potent standalone activity but also exhibits a strong synergistic relationship with other carbapenems.[3] The Target Potentiation Concentration (TPC) is the concentration of this compound required to reduce the MIC of another carbapenem to or below the clinical susceptibility breakpoint.[2]

Table 3: Target Potentiation Concentrations (TPC) of this compound in Combination with Commercial Carbapenems Against K. pneumoniae Strains Producing OXA-48-type Carbapenemases

| K. pneumoniae Strain | Combination | TPC of this compound (µg/mL) |

| No. 66 | This compound + Meropenem | 2 |

| This compound + Imipenem | 0.5 | |

| This compound + Doripenem | 1 | |

| ATCC 13883 | This compound + Meropenem | 0.125 |

| This compound + Imipenem | 0.125 | |

| This compound + Doripenem | 0.125 |

TPC values ranged from 0.125 to 2 μg/mL, with many combinations falling within the clinically susceptible range (≤1 μg/mL).[2]

Mechanism of Action

The potent activity of this compound against carbapenemase-producing bacteria is attributed to its unique chemical structure. The presence of a C5α-methyl group in this compound creates steric clashes within the active site of carbapenemases like OXA-48.[2][4] This steric hindrance leads to a significant impairment in the acylation process, which is a critical step in the hydrolysis of β-lactam antibiotics.[2][4] Consequently, this compound is poorly hydrolyzed by these enzymes, allowing it to maintain its antibacterial efficacy.[2][4] Kinetic studies have demonstrated that the catalytic efficiency of OXA-48 against this compound is 30- to 50-fold lower than that for imipenem and meropenem.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. microbe-investigations.com [microbe-investigations.com]

Probing the Engagement: A Technical Guide to the Interaction of NA-1-157 with Penicillin-Binding Proteins

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies employed to characterize the interaction between the novel carbapenem NA-1-157 and its primary bacterial targets, the penicillin-binding proteins (PBPs). While direct quantitative data for the this compound-PBP interaction is not extensively available in the public domain, this document outlines the established experimental protocols and data presentation formats crucial for such investigations. The principles and techniques described herein are fundamental to understanding the mechanism of action of this compound and for the broader field of antibiotic development.

Introduction to this compound and Penicillin-Binding Proteins

This compound is a novel carbapenem antibiotic designed to overcome resistance mechanisms in pathogenic bacteria. Like other β-lactam antibiotics, its primary mode of action is the inhibition of PBPs. PBPs are a group of bacterial enzymes essential for the biosynthesis of the peptidoglycan layer of the cell wall.[1][2] By acylating the active site serine of these enzymes, β-lactams inhibit the transpeptidation reaction, leading to a weakened cell wall and ultimately, bacterial cell death.[2][3]

Understanding the specific binding affinities and kinetics of this compound for various PBPs is critical for predicting its antibacterial spectrum and efficacy. Different bacterial species express a unique set of PBPs, and the selective affinity of an antibiotic for these proteins can determine its potency against a particular pathogen.[4][5]

Quantitative Analysis of this compound Interaction with PBPs

A critical aspect of characterizing a new antibiotic is the quantitative assessment of its interaction with its targets. This is typically expressed in terms of the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Due to the covalent nature of the interaction between β-lactams and PBPs, the apparent affinity is often determined through competition assays.

Table 1: Hypothetical Quantitative Data for this compound Interaction with Key PBPs from Escherichia coli

| Penicillin-Binding Protein (PBP) | Function | This compound IC50 (µM) - Illustrative |

| PBP1a/1b | Transpeptidase and Transglycosylase | 0.1 |

| PBP2 | Cell Shape Maintenance | 0.5 |

| PBP3 | Septum Formation | 0.05 |

| PBP4 | D,D-Carboxypeptidase | 2.5 |

| PBP5/6 | D,D-Carboxypeptidase | >10 |

Note: The IC50 values presented in this table are for illustrative purposes to demonstrate a typical data presentation format and do not represent actual experimental data for this compound.

Experimental Protocols for Characterizing this compound-PBP Interactions

Several robust biophysical and biochemical methods are available to determine the binding affinity and kinetics of novel carbapenems like this compound for various PBPs. The following sections detail the protocols for two widely used techniques.

Fluorescence Polarization (FP) Competition Assay

Fluorescence polarization is a powerful technique to study molecular interactions in solution.[6] This assay format relies on the change in the rotational speed of a fluorescently labeled probe upon binding to a larger molecule. In the context of PBP binding, a fluorescently labeled penicillin, such as BOCILLIN-FL, is used as the probe.[7][8]

Experimental Protocol:

-

Preparation of Reagents:

-

Purified PBP of interest.

-

Fluorescent penicillin probe (e.g., BOCILLIN-FL).

-

Unlabeled this compound at a range of concentrations.

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Assay Setup:

-

In a microplate, combine the purified PBP and the fluorescent penicillin probe at a fixed concentration.

-

Add varying concentrations of this compound to the wells.

-

Include control wells with:

-

Probe only (for baseline polarization).

-

Probe and PBP (for maximum polarization).

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the fluorescent probe binding.

-

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[9][10][11]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of the purified PBP in a suitable buffer.

-

Prepare a solution of this compound in the same buffer to avoid heats of dilution.

-

Thoroughly degas both solutions.

-

-

Instrument Setup:

-

Load the PBP solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Equilibrate the system to the desired temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the this compound solution into the PBP solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to PBP.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, ΔS).

-

Signaling and Logical Relationships

The interaction of this compound with PBPs is the initial event in a cascade that leads to bacterial cell death. The logical flow of this process is depicted below.

Conclusion

The comprehensive characterization of the interaction between this compound and its target PBPs is a cornerstone of its preclinical and clinical development. The methodologies outlined in this guide, including fluorescence polarization competition assays and isothermal titration calorimetry, provide the necessary tools to generate robust quantitative data on binding affinity and thermodynamics. Such data is invaluable for establishing structure-activity relationships, optimizing drug design, and ultimately, developing more effective antibacterial therapies to combat the growing threat of antibiotic resistance. Further research to generate and publish specific data on the this compound-PBP interaction is highly encouraged.

References

- 1. Identification of potential inhibitors for Penicillinbinding protein (PBP) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling of β-lactam selectivity for penicillin-binding proteins in Escherichia coli strain DC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 11. news-medical.net [news-medical.net]

Foundational Research on NA-1-157: A Novel Carbapenem to Combat Antibiotic Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of carbapenem-resistant Gram-negative bacteria represents a critical threat to global health. The efficacy of carbapenems, often considered last-resort antibiotics, is increasingly compromised by the production of carbapenemases—enzymes that hydrolyze the β-lactam ring. This technical guide delves into the foundational research surrounding NA-1-157, a novel C5α-methyl-substituted carbapenem demonstrating significant promise in overcoming this resistance. We will explore its mechanism of action against key carbapenemases, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and discuss its potential interactions with bacterial signaling pathways.

Introduction to this compound and the Challenge of Carbapenem Resistance

Carbapenem resistance is primarily driven by the production of β-lactamase enzymes, which are categorized into Ambler classes A, B, C, and D. Of particular clinical concern are the class A carbapenemases (e.g., KPC and GES types) and class D carbapenem-hydrolyzing β-lactamases (CHDLs), such as the OXA-type enzymes.[1] These enzymes efficiently inactivate traditional carbapenems like meropenem and imipenem, rendering them ineffective.

This compound is a novel carbapenem distinguished by a methyl group at the C5α position of its scaffold.[2] This structural modification has been shown to confer potent inhibitory activity against specific carbapenemases, transforming it from a substrate into a powerful inhibitor. This guide will focus on the foundational research elucidating the activity of this compound against two clinically significant carbapenemases: GES-5 (a class A enzyme) and OXA-23 (a class D enzyme).

Mechanism of Action: How this compound Inhibits Carbapenemases

The unique C5α-methyl group of this compound is central to its inhibitory mechanism. Unlike traditional carbapenems that are hydrolyzed by carbapenemases, this compound forms a stable, long-lived acyl-enzyme intermediate, effectively inactivating the enzyme. Research has revealed a dual mechanism of inhibition, particularly against OXA-23.[3][4]

Firstly, the C5α-methyl group sterically hinders the rotation of the 6α-hydroxyethyl group. This restriction prevents the deacylating water molecule from accessing the scissile bond of the acyl-enzyme intermediate, dramatically slowing the deacylation rate by over 2,000-fold compared to meropenem.[3][5] Secondly, the interaction of this compound within the active site perturbs the proton shuttle, leading to the partial decarboxylation of a catalytic lysine residue, which is crucial for the hydrolytic activity of the enzyme.[3][4]

Against the GES-5 carbapenemase, this compound acts as a potent irreversible inhibitor.[6][7] The C5α-methyl group restricts the rotational flexibility of the molecule within the enzyme's active site, preventing the ingress of the deacylating water molecule. This leads to an extremely slow deacylation process, with the acyl-enzyme complex having a residence time of approximately 48 days.[5][6]

Quantitative Data: Efficacy of this compound

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparators

| Bacterial Strain | Carbapenemase | This compound MIC (µg/mL) | Meropenem MIC (µg/mL) | Imipenem MIC (µg/mL) |

| A. baumannii clinical isolates | OXA-23 | 2–4 | 16–128 | 16–128 |

| E. coli | GES-5 | 1 | 16 | 8 |

| K. pneumoniae | GES-5 | 0.5 | 8 | 16 |

| A. baumannii | GES-5 | 2 | 32 | 32 |

| K. pneumoniae | OXA-48 | 1 | 16 | 32 |

Data compiled from multiple sources.[2][3][5][6][8]

Table 2: Kinetic Parameters for the Inhibition of Carbapenemases by this compound

| Carbapenemase | Parameter | Value |

| GES-5 | Inactivation Efficiency (kinact/KI) | (2.9 ± 0.9) x 105 M-1s-1 |

| GES-5 | Deacylation Rate (k3) | (2.4 ± 0.3) x 10-7 s-1 |

| GES-5 | Residence Time | 48 ± 6 days |

| OXA-23 | Deacylation Rate relative to Meropenem | >2,000-fold decrease |

Data compiled from multiple sources.[3][5][6]

Potential Interactions with Bacterial Signaling Pathways

Beyond direct enzyme inhibition, the interaction of carbapenems with bacteria can have broader physiological consequences, including the modulation of signaling pathways. While research specifically on this compound's effects on these pathways is nascent, studies on other carbapenems provide a framework for potential mechanisms.

-

Two-Component Systems (TCS): TCS are primary mechanisms for bacteria to sense and respond to environmental changes.[9] The PhoPQ two-component system, a known regulator of polymyxin resistance, has been shown to be induced by meropenem treatment in Enterobacterales.[4] This system can be activated by cell envelope stress, which would be induced by a cell-wall synthesis inhibitor like this compound. Activation of PhoPQ leads to modifications of the bacterial outer membrane, potentially contributing to tolerance.[4]

-

Quorum Sensing (QS): Quorum sensing allows bacteria to coordinate gene expression in a cell-density-dependent manner, often regulating virulence and biofilm formation. Sub-inhibitory concentrations of carbapenems like imipenem have been shown to influence the Las/Rhl quorum-sensing systems in Pseudomonas aeruginosa.[5] This can result from a global stress response that represses QS genes while promoting resistance and repair mechanisms.[5]

Detailed Experimental Protocols

This section provides an overview of the key experimental protocols used in the foundational research of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Reagents:

-

Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a high concentration.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of MHB into each well of a 96-well microtiter plate.

-

Create a two-fold serial dilution of the this compound stock solution across the wells of the plate.

-

-

Inoculum Preparation:

-

Culture the bacterial strain of interest (e.g., GES-5-producing K. pneumoniae) on an appropriate agar plate overnight.

-

Prepare a bacterial suspension in sterile saline or MHB to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial inoculum.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Seal the plate and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Enzyme Kinetics: Inhibition of Carbapenemases

Kinetic studies are crucial for quantifying the inhibitory potency of this compound.

Protocol: Pre-Steady-State Kinetic Analysis (Stopped-Flow Spectroscopy)

-

Protein Expression and Purification:

-

Express the carbapenemase (e.g., GES-5 or OXA-23) recombinantly in E. coli.

-

Purify the enzyme using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity.

-

-

Assay Setup:

-

Perform experiments using a stopped-flow spectrophotometer to monitor rapid changes in absorbance.

-

Use a chromogenic substrate (e.g., nitrocefin) to monitor enzyme activity.

-

-

Competition Experiment (to determine kinact/KI):

-

Mix the purified enzyme with various concentrations of this compound and a fixed concentration of nitrocefin.

-

Monitor the hydrolysis of nitrocefin over time. The rate of nitrocefin hydrolysis will decrease as the enzyme is inactivated by this compound.

-

Fit the data to appropriate kinetic models to determine the second-order rate constant of inactivation (kinact/KI).

-

-

Single-Turnover Kinetics (to determine acylation and deacylation rates):

-

Rapidly mix a high concentration of the enzyme with a lower concentration of this compound.

-

Monitor the formation and decay of the acyl-enzyme intermediate by observing changes in absorbance at a wavelength specific to the carbapenem.

-

Fit the resulting kinetic traces to single or double exponential equations to determine the rate constants for acylation (k2) and deacylation (k3).

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of carbapenems capable of overcoming resistance mediated by clinically important carbapenemases like GES-5 and OXA-23. Its unique C5α-methyl substitution confers a potent and durable inhibitory mechanism. The quantitative data clearly demonstrate its superior efficacy over traditional carbapenems against strains producing these enzymes.

Future research should focus on several key areas:

-

Broadening the Spectrum: Evaluating the activity of this compound against a wider range of class A, B, and D carbapenemases.

-

In Vivo Efficacy: Translating the promising in vitro data into animal models of infection to assess its therapeutic potential.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Signaling Pathway Elucidation: Further investigating the specific effects of this compound on bacterial signaling networks to understand its full cellular impact and identify potential synergistic targets.

The foundational research on this compound provides a robust platform for its continued development as a next-generation antibiotic to combat the growing threat of multidrug-resistant bacteria.

References

- 1. Carbapenem-resistant enterobacteriaceae - Wikipedia [en.wikipedia.org]

- 2. ecdc.europa.eu [ecdc.europa.eu]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Approaches to enhance the antimicrobial activity of carbapenems within bacterial biofilms - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00141A [pubs.rsc.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Interference in Bacterial Quorum Sensing: A Biopharmaceutical Perspective [frontiersin.org]

An In-depth Technical Guide to the Discovery and Synthesis of the Carbapenemase Inhibitor NA-1-157

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of carbapenem-resistant Gram-negative bacteria represents a critical threat to global health. A primary mechanism of this resistance is the production of carbapenemases, enzymes that hydrolyze and inactivate carbapenem antibiotics. This has spurred the development of novel therapeutic agents capable of evading or inhibiting these enzymes. This technical guide provides a comprehensive overview of one such agent, NA-1-157, a novel C5α-methyl-substituted carbapenem. We will delve into its discovery, the detailed methodology of its synthesis, its potent activity against bacteria producing various carbapenemases, and its unique mechanism of action as a powerful enzyme inhibitor. All quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed. Visual diagrams of the compound's mechanism of action and experimental workflows are provided to facilitate understanding.

Discovery and Rationale

This compound was developed as part of a research effort to create a new generation of carbapenems by introducing modifications to the canonical β-lactam ring.[1] The design strategy for this compound involved the introduction of a methyl group at the C5α position of the carbapenem scaffold, a feature absent in commercially available carbapenems like meropenem and imipenem.[1] This structural modification was hypothesized to interfere with the binding and/or catalytic activity of carbapenemases. The initial discovery and synthesis of this compound were first described in a study focused on its antimycobacterial properties.[1] Subsequent research has focused on its potent activity against clinically significant carbapenemase-producing bacteria.

Structurally, this compound is most closely related to meropenem, sharing the same C2 substituent.[1] The key distinctions are the presence of the C5α-methyl group and the absence of the C1 methyl group found in meropenem.[1]

Synthesis of this compound

The synthesis of this compound and other C5α-modified carbapenems was first detailed by Gupta et al. in ACS Infectious Diseases in 2021. The full, step-by-step synthetic procedures are available in the Supporting Information of this publication.[2] The study describes the synthesis of a series of these atypical carbapenems for microbiological evaluation.[2]

Mechanism of Action: Potent Carbapenemase Inhibition

This compound functions as a potent inhibitor of several clinically important carbapenemases, particularly those belonging to the class D (OXA-type) and class A (GES-type) β-lactamases. Its inhibitory action is significantly more pronounced than that of traditional carbapenems, which are substrates for these enzymes.

The mechanism of inhibition varies depending on the specific carbapenemase:

-

OXA-48-type Carbapenemases: The presence of the C5α-methyl group in this compound creates steric clashes within the active site of OXA-48. This steric hindrance impairs the proper positioning of the compound for efficient acylation, the first step in β-lactam hydrolysis. Consequently, the acylation rate of OXA-48 by this compound is drastically reduced—by as much as 10,000- to 36,000-fold compared to commercial carbapenems.[1] This effectively shuts down the enzyme's ability to hydrolyze the antibiotic.

-

OXA-23 Carbapenemases: With OXA-23, this compound still forms an acyl-enzyme intermediate. However, the subsequent deacylation step is severely impaired, with a decrease in the deacylation rate of over 2,000-fold compared to meropenem.[2] This leads to a long-lived, essentially irreversible, inhibition of the enzyme. Structural studies suggest this is due to the inability of a water molecule to approach the scissile bond for deacylation and partial decarboxylation of the catalytic lysine residue.[2]

-

GES-5 Carbapenemase: Against GES-5, this compound acts as a potent irreversible inhibitor.[3][4] The C5α-methyl group restricts the rotational flexibility of the 6α-hydroxyethyl group, which in turn prevents the deacylating water molecule from accessing the acyl-enzyme intermediate.[3][4] This results in an extremely slow deacylation rate, with a calculated residence time of approximately 48 days.[3][4]

The following diagram illustrates the general mechanism of carbapenemase inhibition by this compound, highlighting the key steps of acylation and deacylation.

Caption: Mechanism of Carbapenemase Inhibition by this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various microbiological and kinetic assays. The following tables summarize the key findings from published studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Carbapenemase-Producing Bacteria

| Bacterial Strain | Carbapenemase | This compound MIC (µg/mL) | Meropenem MIC (µg/mL) | Imipenem MIC (µg/mL) | Reference |

| A. baumannii (clinical isolates) | OXA-23 | 2-4 | 16-128 | 16-64 | [2] |

| A. baumannii (expressing OXA-48) | OXA-48 | - | >32 | >32 | [1] |

| Klebsiella spp. (producing OXA-48) | OXA-48 | 4- to 32-fold lower than meropenem | - | - | [1] |

| E. coli (expressing GES-5) | GES-5 | 4-fold lower than meropenem | - | - | [3] |

| K. pneumoniae (expressing GES-5) | GES-5 | 4-fold lower than meropenem | - | - | [3] |

| A. baumannii (expressing GES-5) | GES-5 | 2 | 32 | 16 | [3] |

| A. baumannii (producing OXA-58) | OXA-58 | 1 | - | - |

Table 2: Kinetic Parameters for the Interaction of this compound with Carbapenemases

| Enzyme | Parameter | This compound Value | Comparison (Meropenem/Imipenem) | Reference |

| OXA-48 | Acylation Rate | 10,000- to 36,000-fold slower | - | [1] |

| OXA-48 | Catalytic Efficiency (kcat/Km) | 30- to 50-fold lower | - | [1] |

| OXA-23 | Deacylation Rate | >2,000-fold decrease | Relative to meropenem | [2] |

| GES-5 | Inactivation Efficiency | (2.9 ± 0.9) x 10^5 M⁻¹s⁻¹ | - | [3][4] |

| GES-5 | Deacylation Rate (k₃) | (2.4 ± 0.3) x 10⁻⁷ s⁻¹ | - | [3][4] |

Table 3: Target Potentiation Concentrations (TPCs) of this compound in Combination with Commercial Carbapenems against Klebsiella spp. producing OXA-48-type enzymes

| Combination | TPC Range (µg/mL) | Reference |

| This compound with Meropenem | 0.125 - 2 | [1] |

| This compound with Imipenem | 0.125 - 0.5 | [1] |

| This compound with Doripenem | 0.125 - 2 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) and ISO standard 20776-1 guidelines.

-

Preparation of Inoculum:

-

Select 3-5 well-isolated colonies of the test bacterial strain from an overnight agar plate.

-

Suspend the colonies in sterile saline or Mueller-Hinton broth (MHB).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound and comparator carbapenems in a suitable solvent (e.g., water or DMSO).

-

Perform serial two-fold dilutions of the antibiotics in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-